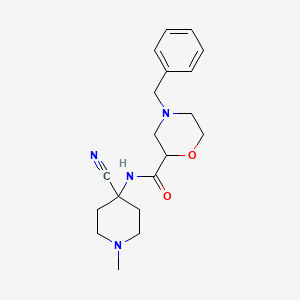![molecular formula C18H25N3O2 B3017614 N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide CAS No. 1427655-82-0](/img/structure/B3017614.png)
N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine A1 receptor agonists, which have been shown to have a range of physiological effects.
作用机制
CCPA acts as an adenosine A1 receptor agonist, which means that it binds to and activates these receptors. Adenosine receptors are involved in a range of physiological processes, including vasodilation, inhibition of neurotransmitter release, and regulation of cellular metabolism. Activation of adenosine A1 receptors by CCPA leads to a range of physiological effects, including reduced heart rate, decreased blood pressure, and increased coronary blood flow.
Biochemical and Physiological Effects:
CCPA has been shown to have a range of biochemical and physiological effects. In addition to its effects on the cardiovascular system, CCPA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. CCPA has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of CCPA for lab experiments is its specificity for adenosine A1 receptors. This allows researchers to study the effects of adenosine A1 receptor activation without the confounding effects of other adenosine receptor subtypes. However, CCPA has a relatively short half-life, which can make it difficult to maintain consistent levels in in vivo experiments.
未来方向
There are several potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists. Another area of interest is the development of novel drug delivery systems for CCPA, which could improve its bioavailability and increase its therapeutic potential. Finally, further studies are needed to fully understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of CCPA, which could lead to the development of new treatments for neurological and inflammatory disorders.
合成方法
CCPA is synthesized through a multi-step process that involves the reaction of several precursor compounds. The first step involves the reaction of 2-methoxyphenylpropan-2-amine with cyclopentanone to form a cyclopentylamine intermediate. This intermediate is then reacted with cyanogen bromide to form the cyanocyclopentylamine intermediate, which is then reacted with N-(2-chloroethyl)acetamide to form CCPA.
科学研究应用
CCPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of ischemic heart disease. Studies have shown that CCPA can reduce the size of myocardial infarction and improve cardiac function in animal models of ischemic heart disease.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(2-methoxyphenyl)propan-2-ylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,14-8-4-5-9-15(14)23-3)20-12-16(22)21-18(13-19)10-6-7-11-18/h4-5,8-9,20H,6-7,10-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLKHYWHVXUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)
![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)


![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)